Methylprednisolone suleptanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

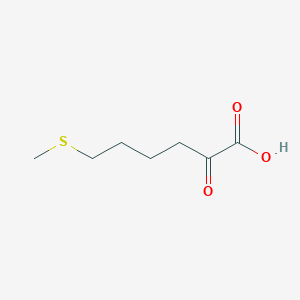

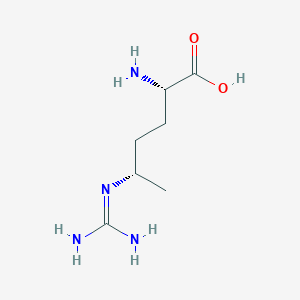

Methylprednisolone suleptanate is an organic sodium salt that is the monosodium salt of methylprednisolone 21-suleptanic acid ester. It is a prodrug of methylprednisolone developed by Pharmacia Corp for the treatment of asthma. It has a role as an anti-inflammatory agent, a glucocorticoid receptor agonist, a prodrug and an anti-asthmatic drug. It contains a methylprednisolone 21-suleptanic acid ester(1-).

Aplicaciones Científicas De Investigación

Potential Use in Immunological Diseases

Methylprednisolone suleptanate, a prodrug of methylprednisolone, has been explored for its potential use in treating immunological diseases. Preliminary preclinical data suggested its efficacy for intravenous treatment of such conditions. Its anti-inflammatory and bronchodilatory effects have been demonstrated in various animal models, indicating potential applications beyond asthma treatment for which it was initially developed (Paggiaro, 2000).

Application in Lupus Nephritis

Methylprednisolone suleptanate has been evaluated for its efficacy in lupus nephritis patients. A Phase II trial demonstrated its safety and effectiveness in pulse therapy, with doses up to 1000 mg/day being well tolerated. The therapy showed promise in delaying the onset of CNS symptoms in systemic lupus erythematosus (SLE) patients, especially those with organic brain disease, suggesting a broader therapeutic window for autoimmune conditions (Paggiaro, 2000).

Preclinical Studies in Spinal Cord Injury

There are ongoing preclinical studies investigating the potential of methylprednisolone suleptanate in the treatment of spinal cord injuries. These studies aim to understand the drug's mechanism of action and its ability to mitigate injury impacts at the spinal level, offering insights into novel therapeutic approaches for such debilitating conditions (Paggiaro, 2000).

Neuroprotective Effects

Research into methylprednisolone suleptanate's neuroprotective effects has shown it to have potential benefits in central nervous system injuries. Its ability to inhibit lipid peroxidation, a process implicated in secondary CNS injury, underscores its therapeutic potential independent of its glucocorticoid receptor actions. This has led to the development of steroid analogues like lazaroids, aiming to harness these neuroprotective effects without the complications associated with corticosteroid therapy (Kavanagh & Kam, 2001).

Therapeutic Properties in Liver Transplantation

A study on deceased donor liver transplantation highlighted methylprednisolone's ability to reduce inflammation in the donor liver, thereby improving outcomes post-transplantation. This finding suggests its potential utility in enhancing organ transplant success rates by mitigating brain death-associated damages through its anti-inflammatory effects (Kotsch et al., 2008).

Propiedades

Número CAS |

90350-40-6 |

|---|---|

Nombre del producto |

Methylprednisolone suleptanate |

Fórmula molecular |

C33H48NNaO10S |

Peso molecular |

673.8 g/mol |

Nombre IUPAC |

sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |

InChI |

InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1 |

Clave InChI |

CDMLLMOLWUKNEK-AOHDELFNSA-M |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |

Otros números CAS |

90350-40-6 |

Sinónimos |

methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) methylprednisolone suleptanate MPSO PNU-67590A U 67590A U-67,590A U-67590A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)

![2-[6-Methyl-6-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]dioxan-3-yl]propanoic acid](/img/structure/B1262100.png)

![(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran](/img/structure/B1262105.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]oct-2-enethioate](/img/structure/B1262109.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(5-methyl-2-pyridinyl)-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1262111.png)